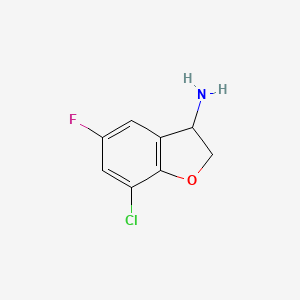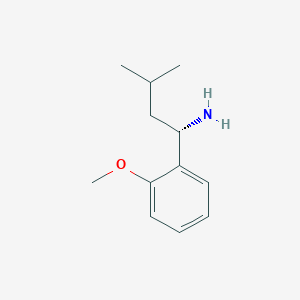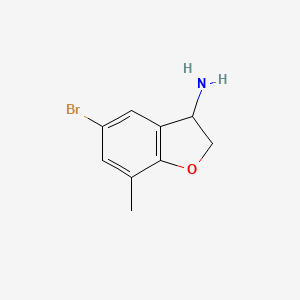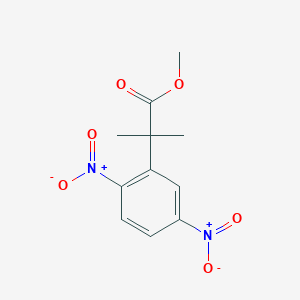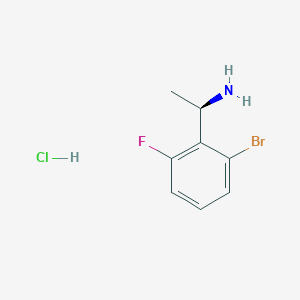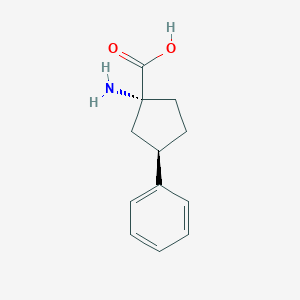
(1R,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative, such as cyclopentene.
Functionalization: The cyclopentene undergoes a series of functionalization reactions to introduce the amino and carboxylic acid groups. This can involve reactions such as hydroboration-oxidation to introduce hydroxyl groups, followed by amination and carboxylation.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the desired (1R,3R) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(1R,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies related to enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is employed in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (1R,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The cyclopentane ring and the chiral centers play a crucial role in determining the binding affinity and specificity.
類似化合物との比較
- (1S,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid
- (1R,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid
- (1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid
Comparison:
Chirality: The (1R,3R) configuration imparts unique stereochemical properties that can influence biological activity and binding interactions.
Chemical Reactivity: The presence of the phenyl group and the cyclopentane ring can affect the compound’s reactivity in various chemical reactions.
Biological Activity: Differences in chirality can lead to variations in biological activity, making the (1R,3R) enantiomer distinct in its applications and effects.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
(1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c13-12(11(14)15)7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-,12-/m1/s1 |
InChIキー |
NYIRFSYNKAVRNI-ZYHUDNBSSA-N |
異性体SMILES |
C1C[C@@](C[C@@H]1C2=CC=CC=C2)(C(=O)O)N |
正規SMILES |
C1CC(CC1C2=CC=CC=C2)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-Bromo-6-(6-tert-butyl-8-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)phenyl]methyl acetate](/img/structure/B13040031.png)
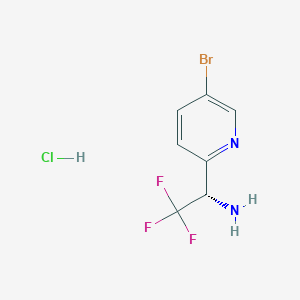
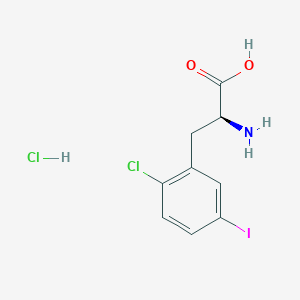

![1-Methyl-4-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13040055.png)
